5-Bromo-2-((trimethylsilyl)ethynyl)pyridin-3-yl tert-butyl carbonate

Catalog No.
S985702
CAS No.
1186310-92-8
M.F
C15H20BrNO3Si
M. Wt
370.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-2-((trimethylsilyl)ethynyl)pyridin-3-yl te...

CAS Number

1186310-92-8

Product Name

5-Bromo-2-((trimethylsilyl)ethynyl)pyridin-3-yl tert-butyl carbonate

IUPAC Name

[5-bromo-2-(2-trimethylsilylethynyl)pyridin-3-yl] tert-butyl carbonate

Molecular Formula

C15H20BrNO3Si

Molecular Weight

370.31 g/mol

InChI

InChI=1S/C15H20BrNO3Si/c1-15(2,3)20-14(18)19-13-9-11(16)10-17-12(13)7-8-21(4,5)6/h9-10H,1-6H3

InChI Key

KVRNXNSZICMLQI-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)OC1=C(N=CC(=C1)Br)C#C[Si](C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)OC1=C(N=CC(=C1)Br)C#C[Si](C)(C)C

5-Bromo-2-((trimethylsilyl)ethynyl)pyridin-3-yl tert-butyl carbonate is a chemical compound with the molecular formula C15H20BrNO3Si. It features a pyridine ring substituted with a bromine atom and a trimethylsilyl ethynyl group, along with a tert-butyl carbonate moiety. The molecular structure can be represented by the SMILES notation: CC(C)(C)OC(=O)OC1=C(N=CC(=C1)Br)C#C[Si](C)(C)C .

This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to the presence of the bromine and trimethylsilyl groups, which can participate in various

  • Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom serves as a leaving group, allowing for coupling with various nucleophiles in the presence of palladium catalysts, which is essential in forming complex organic molecules.
  • Deprotection Reactions: The tert-butyl carbonate group can be removed under acidic conditions, revealing the free hydroxyl group for further functionalization .

These reactions highlight its utility in synthetic organic chemistry, particularly in constructing complex drug molecules.

While specific biological activity data for 5-Bromo-2-((trimethylsilyl)ethynyl)pyridin-3-yl tert-butyl carbonate is limited, compounds containing similar structural motifs have been studied for their pharmacological properties. For instance:

  • Antimicrobial Activity: Many brominated compounds exhibit antimicrobial properties, suggesting that this compound may also possess similar effects.
  • Potential as a Pharmacophore: The pyridine moiety is often found in various bioactive compounds, indicating that this compound could serve as a scaffold for drug development.

Several synthesis methods can be employed to prepare 5-Bromo-2-((trimethylsilyl)ethynyl)pyridin-3-yl tert-butyl carbonate:

  • Bromination of Pyridine Derivatives: Starting from 2-(trimethylsilyl)ethynylpyridine, bromination can be achieved using bromine or N-bromosuccinimide to introduce the bromine atom at the 5-position.
  • Formation of Tert-butyl Carbonate: The reaction of an alcohol derived from the previous step with tert-butyl chloroformate under basic conditions can yield the final product .

These methods underscore the versatility of this compound's synthesis in laboratory settings.

5-Bromo-2-((trimethylsilyl)ethynyl)pyridin-3-yl tert-butyl carbonate has several potential applications:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, especially in pharmaceutical chemistry.
  • Material Science: Its unique structural features may allow it to function as a precursor for creating novel materials with specific electronic or optical properties.

Interaction studies involving 5-Bromo-2-((trimethylsilyl)ethynyl)pyridin-3-yl tert-butyl carbonate focus primarily on its reactivity with other chemical species. Key interactions include:

  • Nucleophilic Substitution Reactions: The bromine atom can undergo nucleophilic substitution, making it an important participant in various synthetic pathways.
  • Coordination Chemistry: The nitrogen atom in the pyridine ring can coordinate with metal ions, potentially leading to new metal-organic frameworks or catalysts .

These interactions are crucial for understanding its role in synthetic methodologies.

Several compounds share structural similarities with 5-Bromo-2-((trimethylsilyl)ethynyl)pyridin-3-yl tert-butyl carbonate. Here are some notable examples:

Compound NameStructural FeaturesUnique Attributes
5-Chloro-2-(trimethylsilyl)ethynylpyridineChlorine instead of BrominePotentially different reactivity patterns due to chlorine's lower leaving group ability
4-Bromo-2-(trimethylsilyl)ethynylpyridineDifferent position of BromineVariation in electronic properties affecting reactivity
5-Iodo-2-(trimethylsilyl)ethynylpyridineIodine instead of BromineEnhanced reactivity due to iodine's larger size and lower bond strength

The uniqueness of 5-Bromo-2-((trimethylsilyl)ethynyl)pyridin-3-yl tert-butyl carbonate lies in its specific combination of functional groups and their positioning, which influences its chemical behavior and potential applications in synthetic chemistry and material science .

Wikipedia

5-Bromo-2-[(trimethylsilyl)ethynyl]pyridin-3-yl tert-butyl carbonate

Dates

Modify: 2023-08-16

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